molecular formula C12H22O3 B11817571 Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B11817571
M. Wt: 214.30 g/mol
InChI Key: SBIFXCKFDSDRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of cyclohexane, featuring a tert-butyl group, a hydroxymethyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate typically involve large-scale synthesis using similar reduction techniques, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the hydroxymethyl group offers versatility in chemical reactions.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIFXCKFDSDRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.